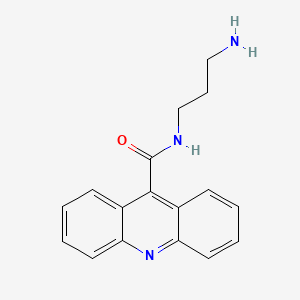

N-(3-aminopropyl)acridine-9-carboxamide

Vue d'ensemble

Description

N-(3-aminopropyl)acridine-9-carboxamide: is a derivative of acridine, a heterocyclic compound known for its broad range of biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties . The unique planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)acridine-9-carboxamide typically involves the reaction of acridine-9-carboxylic acid with 3-aminopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or dimethylformamide (DMF) to ensure the reaction proceeds efficiently .

Industrial Production Methods: These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Hydrolysis and Stability

The carboxamide bond and 9-amino group are susceptible to hydrolysis under acidic or basic conditions:

Key Findings :

-

Hydrolysis rates depend on the electron-withdrawing/donating effects of substituents. For example, nitro groups at position 1 increase reactivity .

-

Steric hindrance from bulky side chains (e.g., dimethylamino groups) reduces hydrolysis rates by 40–60% compared to unsubstituted analogs .

Functionalization of the Aminopropyl Side Chain

The primary amine on the side chain undergoes typical amine reactions:

-

Acylation : Reacts with carboxylic anhydrides (e.g., acetic anhydride) in pyridine/THF to form acylated derivatives .

-

Reductive Amination : Condensation with aldehydes (e.g., formaldehyde) using NaBH₃CN yields secondary amines .

-

Guanidinylation : Treatment with N,N’-di-Boc-N”-triflylguanidine forms guanidine derivatives, enhancing DNA-binding affinity .

Example from Source :

textGuanidinylation of Acr2-Nea: 1. React with N,N’-di-Boc-N”-triflylguanidine (40 eq) in NEt₃. 2. Deprotect with TFA/DCM. 3. Purify via HPLC to yield Acr2-NeaG4 (56%)[2].

DNA Intercalation and Biological Activity

While not a direct chemical reaction, intercalation into DNA is critical for biological function:

-

Binding Mechanism : The planar acridine core intercalates between DNA base pairs, while the aminopropyl side chain interacts electrostatically with phosphate groups .

-

Structure-Activity Relationship (SAR) :

Degradation Pathways

Under oxidative or photolytic conditions:

-

Oxidation : The acridine ring forms N-oxide derivatives, detectable via UV-Vis spectral shifts (λ_max ~ 450 nm) .

-

Photodegradation : Exposure to UV light generates radical intermediates, leading to cleavage of the acridine core .

Applications De Recherche Scientifique

Anticancer Properties

N-(3-aminopropyl)acridine-9-carboxamide, as part of the acridine derivative family, exhibits notable anticancer properties. The acridine core is known for its ability to intercalate with DNA, inhibiting transcription and replication processes in cancer cells.

Case Studies

- A study involving various acridine derivatives demonstrated that compounds with the 9-anilinoacridine structure showed significant cytotoxicity against human lung carcinoma (A-549) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent anti-proliferative effects .

- Research on platinum-acridine hybrids has revealed their ability to induce DNA damage distinct from traditional chemotherapeutics like cisplatin, suggesting a novel mechanism of action that could enhance treatment efficacy against resistant cancer types .

Antimicrobial Activity

Acridine derivatives, including this compound, have also been investigated for their antimicrobial properties. The structural features of acridines allow them to exhibit activity against various bacterial and parasitic infections.

Research Findings

- Studies have indicated that acridine derivatives possess significant antibacterial activity, making them candidates for developing new antimicrobial agents .

Applications in Drug Development

The versatility of this compound extends to its application in drug development beyond anticancer and antimicrobial uses.

Potential Uses

- Photoaffinity Labels : The compound can be utilized as a photoaffinity label in biochemical assays to study protein interactions and cellular processes.

- Fluorescent Probes : Its fluorescent properties make it suitable for use in imaging techniques to detect cancer cells or other biological markers .

Synthesis and Derivatization

The synthesis of this compound involves several methods that enhance its availability for biological testing.

Summary Table of Applications

Mécanisme D'action

The primary mechanism by which N-(3-aminopropyl)acridine-9-carboxamide exerts its effects is through DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase . This inhibition can lead to the prevention of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .

Comparaison Avec Des Composés Similaires

N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to intercalate with DNA.

Amsacrine (m-AMSA): Another DNA intercalator used in cancer therapy.

Triazoloacridone (C-1305): Exhibits potent anticancer activity through DNA intercalation and enzyme inhibition.

Uniqueness: N-(3-aminopropyl)acridine-9-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other acridine derivatives. Its ability to undergo various chemical modifications also makes it a valuable compound for developing new therapeutic agents .

Activité Biologique

N-(3-Aminopropyl)acridine-9-carboxamide is a derivative of acridine, a compound known for its diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this specific compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an acridine core with an amino group attached to a propyl chain at the 3-position and a carboxamide group at the 9-position. The synthesis typically involves multi-step organic reactions, often requiring harsh conditions and careful purification processes to yield high-purity compounds suitable for biological evaluation .

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts DNA replication and transcription processes, leading to cytotoxic effects on rapidly dividing cells, such as cancer cells. Additionally, acridine derivatives are known to inhibit various enzymes involved in DNA metabolism, including topoisomerases, which are crucial for DNA unwinding during replication .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

The compound's effectiveness is often measured using the MTT assay, which assesses cell viability. For instance, one study reported an IC50 value of approximately 50.96 µM against the HepG-2 liver cancer cell line, indicating moderate cytotoxicity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 3.2 |

| S. aureus | 5.0 |

| S. mutans | 4.5 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis through caspase-dependent pathways. The results indicated that treatment with this compound led to a significant increase in apoptotic cells compared to untreated controls .

- Animal Models : In vivo studies using mouse models have corroborated the in vitro findings, showing that administration of this compound resulted in reduced tumor growth rates and prolonged survival times in treated animals compared to controls .

Propriétés

IUPAC Name |

N-(3-aminopropyl)acridine-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c18-10-5-11-19-17(21)16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11,18H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWXOMYGQQOTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442867 | |

| Record name | N-(3-aminopropyl)acridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259221-98-2 | |

| Record name | N-(3-aminopropyl)acridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.